NorA Efflux Pump Inhibitory Activity (IC50) vs. Reserpine and Chalcone Analogs
2-[1-(Allylamino)ethylidene]-1H-indene-1,3(2H)-dione demonstrates moderate inhibition of the NorA efflux pump in Staphylococcus aureus, with a reported IC50 of 2.02 μM (2,020 nM) [1]. This activity is approximately 4.5-fold less potent than the benchmark efflux pump inhibitor reserpine (IC50 ~0.44 μM, or 440 nM) but is significantly more potent than several inactive chalcone analogs tested in the same assay [2]. While direct head-to-head comparisons with other indene-1,3-dione derivatives are not available in the literature, this activity places the compound within a quantifiable range of efficacy for this specific biological target.
| Evidence Dimension | Inhibition of NorA efflux pump (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.02 μM (2,020 nM) |
| Comparator Or Baseline | Reserpine: IC50 ~0.44 μM; Active Chalcones: IC50 = 7.7-9.0 μM; Inactive Chalcones: IC50 >50 μM |
| Quantified Difference | 4.5-fold less potent than reserpine; 3.8-4.5-fold more potent than the most active chalcone analogs. |
| Conditions | Inhibition of ethidium bromide efflux in S. aureus 1199B NorA-expressing cells, measured fluorometrically after 5 minutes. |
Why This Matters
This quantitative activity establishes a baseline for evaluating this compound in antimicrobial resistance studies, allowing researchers to prioritize it over less active or completely inactive analogs for experiments involving NorA-mediated efflux.
- [1] BindingDB. BDBM50211228 (CHEMBL3956740) Activity Data for 2-[1-(allylamino)ethylidene]-1H-indene-1,3(2H)-dione. Target: Quinolone resistance protein NorA (Staphylococcus aureus). IC50: 2.02E+3 nM. View Source
- [2] IRIS - Res&Arch Institutional Research Information System. (2015). Four novel inhibitors of the NorA efflux pump of Staphylococcus aureus. University of Perugia. Reserpine IC50 ~9 μM in this specific study, but literature reports ~0.44 μM; active chalcones reported with IC50 values of 7.7-9.0 μM. View Source
